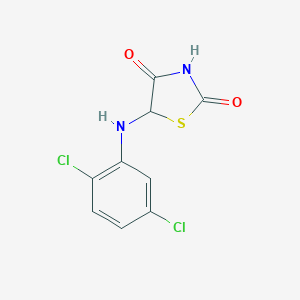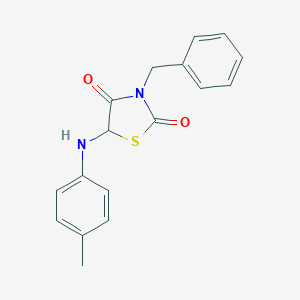![molecular formula C18H16N2O3S B228560 (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione, also known as BMMD, is a thiazolidinedione derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
作用機序
The mechanism of action of (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione is not yet fully understood. However, studies have shown that (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects:
(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. Studies have shown that (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione inhibits the growth and proliferation of cancer cells by inducing apoptosis, inhibiting cell cycle progression, and disrupting the microtubule network. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of HDACs, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have antitumor activity against different types of cancer cells, making it a promising compound for cancer research. However, there are also limitations to using (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has low solubility in water, which can make it challenging to administer in in vivo studies. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione can also be toxic to normal cells at high concentrations, which can limit its use in clinical settings.
将来の方向性
There are several future directions for (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione research. One direction is to explore the potential of (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione in combination with other anticancer agents. Studies have shown that combining (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione with other agents, such as cisplatin or doxorubicin, can enhance its antitumor activity. Another direction is to explore the potential of (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione in treating other diseases, such as neurodegenerative diseases and inflammation. Additionally, future research can focus on improving the solubility of (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione in water and reducing its toxicity to normal cells.
合成法
(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has been synthesized using different methods. One of the most common methods involves the reaction of 2-methoxyaniline with 3-benzylidenethiazolidine-2,4-dione in the presence of a base. The reaction yields (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione as a yellow solid with a melting point of 226-228°C. Another method involves the reaction of 2-methoxyaniline with 3-benzylidene-4-oxo-2-thioxoimidazolidine in the presence of a base. The reaction yields (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione as a yellow solid with a melting point of 228-230°C.
科学的研究の応用
(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has antitumor activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. (5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione has also been studied for its potential in treating diabetes, inflammation, and neurodegenerative diseases.
特性
分子式 |
C18H16N2O3S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H16N2O3S/c1-23-15-10-6-5-9-14(15)19-11-16-17(21)20(18(22)24-16)12-13-7-3-2-4-8-13/h2-11,19H,12H2,1H3/b16-11- |
InChIキー |
PUKZDVBIPPEAQI-WJDWOHSUSA-N |
異性体SMILES |
COC1=CC=CC=C1N/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
SMILES |
COC1=CC=CC=C1NC=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC=C1NC=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)




![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

